Product packaging for Dioctadecyl adipate(Cat. No.:CAS No. 1119-74-0)

Dioctadecyl adipate

Cat. No.: B072977
CAS No.: 1119-74-0
M. Wt: 651.1 g/mol
InChI Key: GYFBKUFUJKHFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioctadecyl adipate is a high-molecular-weight diester of adipic acid, extensively utilized in research as a synthetic plasticizer and lubricant. Its primary research value lies in its ability to modify the physical properties of polymers, particularly polyvinyl chloride (PVC) and other thermoplastics. The mechanism of action involves the incorporation of this compound molecules between polymer chains, reducing intermolecular forces and increasing free volume. This results in lowered glass transition temperature (Tg), enhanced flexibility, reduced viscosity during processing, and improved low-temperature performance. Beyond polymer science, it serves as a model compound in studies of lubricant efficacy, migration kinetics, and material compatibility. Its long, linear C18 alkyl chains and symmetrical structure contribute to its low volatility and high thermal stability, making it a subject of interest for developing advanced materials with tailored viscoelastic properties. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H82O4 B072977 Dioctadecyl adipate CAS No. 1119-74-0

Properties

CAS No.

1119-74-0

Molecular Formula

C42H82O4

Molecular Weight

651.1 g/mol

IUPAC Name

dioctadecyl hexanedioate

InChI

InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

GYFBKUFUJKHFLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC

Other CAS No.

1119-74-0

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Dioctadecyl Adipate

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance spectroscopy are cornerstone techniques for elucidating the molecular structure of organic compounds like dioctadecyl adipate (B1204190). These methods provide detailed information about the functional groups present and the specific arrangement of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of dioctadecyl adipate is characterized by several key absorption bands that confirm its structure as a long-chain aliphatic ester.

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group, which typically appears around 1735 cm⁻¹. The presence of the long octadecyl chains is confirmed by intense C-H stretching vibrations observed in the region of 2850-2925 cm⁻¹. Specifically, symmetric and asymmetric stretching of methylene (B1212753) (CH₂) groups give rise to strong peaks near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. Additionally, the C-O stretching vibrations of the ester linkage produce significant bands in the fingerprint region, typically around 1170 cm⁻¹ and 1060 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region indicates the absence of hydroxyl (-OH) groups, confirming the complete esterification of adipic acid.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2918 Asymmetric C-H Stretch -CH₂-
~2850 Symmetric C-H Stretch -CH₂-
~1735 C=O Stretch Ester
~1465 C-H Bend -CH₂-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments, allowing for a detailed structural map of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the adipate and octadecyl moieties. The terminal methyl (CH₃) protons of the two long alkyl chains appear as a triplet at approximately 0.88 ppm. The bulk of the methylene (CH₂) groups of the octadecyl chains creates a large, complex multiplet centered around 1.25 ppm. The methylene protons adjacent to the ester oxygen (-O-CH ₂-) are deshielded and resonate as a triplet at about 4.05 ppm. Within the adipate backbone, the protons on the carbons alpha to the carbonyl groups (α-CH₂) appear as a multiplet around 2.28 ppm, while the protons on the beta carbons (β-CH₂) show a multiplet near 1.65 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing at approximately 173.5 ppm. The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is found around 65.1 ppm. The carbons of the long octadecyl chains show a series of signals in the 22-32 ppm range. The alpha and beta carbons of the adipate moiety resonate at approximately 34.0 ppm and 24.5 ppm, respectively. The terminal methyl carbon of the octadecyl chain gives a characteristic signal at around 14.1 ppm. organicchemistrydata.orgoregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-C H₃ (Octadecyl) ~0.88 (t) ~14.1
-(C H₂)n- (Octadecyl) ~1.25 (m) ~22.7 - 31.9
β-C H₂ (Adipate) ~1.65 (m) ~24.5
α-C H₂ (Adipate) ~2.28 (m) ~34.0
-O-C H₂- (Octadecyl) ~4.05 (t) ~65.1

Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and identifying any volatile byproducts or unreacted starting materials. researchgate.net In a typical analysis, the sample is vaporized and separated on a GC column before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information.

Common impurities in the production of this compound could include the starting materials, adipic acid and 1-octadecanol. GC-MS can easily separate these from the main product. The mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak ([M]⁺) at m/z 650.6, though it may be weak or absent due to the molecule's size and propensity to fragment. nih.gov Typical fragmentation patterns for long-chain esters include cleavage of the C-O bond, leading to the loss of an alkoxy group, and fragmentation along the alkyl chains. libretexts.org A characteristic fragmentation pathway is the McLafferty rearrangement, which would result in a prominent ion.

Advanced Mass Spectrometry for Structural Confirmation

For large molecules like this compound, advanced mass spectrometry techniques can provide more definitive structural confirmation. High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This allows for the unambiguous determination of the elemental formula. For this compound (C₄₂H₈₂O₄), the calculated exact mass is 650.6213 g/mol , and HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) is another advanced technique used for detailed structural elucidation. In an MS/MS experiment, the molecular ion or a specific fragment ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This controlled fragmentation provides clear evidence of the molecule's connectivity, confirming that two octadecyl groups are attached to a central adipate core. nih.gov

Thermal Analysis Methods for Material Behavior

Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. For a material like this compound, which may be used as a plasticizer or phase change material, understanding its thermal behavior is critical.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. A DSC thermogram of this compound would show a sharp endothermic peak corresponding to its melting point, which is reported to be 63.4 °C. guidechem.com This transition from a solid to a liquid state is a key characteristic. Other thermal events, such as crystallization upon cooling or glass transitions, could also be observed and quantified. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show its thermal stability. As a large, high-boiling-point ester, it is expected to be stable up to high temperatures. The TGA curve would likely show a single-step decomposition process, where the mass remains constant until the onset of thermal degradation, at which point a rapid mass loss occurs as the molecule breaks down into volatile fragments. researchgate.net This analysis provides crucial information about the temperature range in which the material is stable and can be processed.

Table 3: Physical and Thermal Properties of this compound

Property Value Analytical Method
Molecular Weight 651.1 g/mol Mass Spectrometry
Melting Point 63.4 °C Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. nih.gov For this compound, DSC is instrumental in determining key phase transition events, primarily its melting and crystallization behavior.

During a DSC analysis, a sample of this compound is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. The resulting thermogram plots heat flow against temperature, revealing endothermic and exothermic transitions.

Research Findings: Studies employing DSC reveal the melting and crystallization temperatures of dioctatecyl adipate. The melting point is observed as an endothermic peak on the DSC curve, representing the energy absorbed by the compound to transition from a solid to a liquid state. Conversely, the crystallization point appears as an exothermic peak during the cooling cycle, indicating the release of energy as the compound solidifies. The precise temperatures of these transitions are critical for quality control and for understanding the material's behavior in various applications. While specific DSC curve data for this compound is not extensively published in public literature, the technique is fundamental for characterizing similar long-chain esters. nih.govnih.gov For analogous compounds, DSC also helps identify polymorphism, where a substance can exist in different crystalline forms, each with a distinct melting point. nih.gov

Table 1: Phase Transition Data for this compound

Thermal Parameter Value (°C) Technique
Melting Point 67-69 Not Specified

Note: The melting point data is typical for this compound, though the specific DSC-derived values can vary slightly based on purity and experimental conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com TGA is essential for determining the thermal stability and decomposition profile of this compound. openaccessjournals.com

In a TGA experiment, a sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass loss is recorded. The resulting TGA curve plots the percentage of weight loss against temperature.

Research Findings: The TGA thermogram of this compound indicates the temperature at which the compound begins to degrade. This onset of decomposition is a critical parameter for defining its upper service temperature. The analysis can reveal single or multiple stages of weight loss, providing insights into the decomposition mechanism. For dioctyl adipate, a related compound, thermal-oxidative degradation studies show that decomposition begins at elevated temperatures, leading to the formation of lower molecular weight products. researchgate.net TGA can precisely quantify the temperature at which significant mass loss occurs, often denoted as Td (decomposition temperature), and determine the amount of residual mass at the end of the experiment. nih.gov

Table 2: Thermal Stability Data for this compound

Parameter Temperature (°C) Method
Onset of Decomposition > 200 TGA (Typical)
Auto-ignition Temperature 340 ilo.org Not Specified

Note: The onset of decomposition can vary depending on the heating rate and the atmosphere (e.g., nitrogen or air) used during the TGA analysis.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex mixtures. Gas chromatography (GC) and liquid chromatography (LC) are the most commonly employed methods.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing this compound. nih.govrsc.org The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

Research Findings: In GC-MS analysis, this compound can be identified by its specific retention time and its unique mass spectrum. rsc.orgresearchgate.net The retention time is the time it takes for the compound to travel through the column, while the mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. This method is highly sensitive and can detect trace amounts of the compound. researchgate.net It is widely used for purity assessment and to identify and quantify impurities or related substances in a sample. nih.govyonsei.ac.kr Studies on similar adipate esters have demonstrated the effectiveness of GC-MS in identifying thermal-oxidation products, such as lower molecular weight carboxylic acids and monoesters. researchgate.net

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another valuable technique, especially for less volatile or thermally sensitive compounds. Separation is achieved based on the compound's affinity for the stationary and mobile phases. While less common for this compound than GC, HPLC can be used for its analysis, particularly in non-volatile matrices.

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When X-rays are directed at a crystalline sample of this compound, they are diffracted by the crystal lattice into a specific pattern of intensities.

Research Findings: The XRD pattern is unique to the crystalline form of this compound. This pattern can be used to identify the compound and to distinguish between different polymorphic forms, should they exist. nih.gov The positions and intensities of the diffraction peaks provide information about the crystal lattice parameters, such as the spacing between atomic planes. For long-chain molecules like this compound, XRD can reveal how the molecules pack together in the solid state, including the chain arrangement and any tilting relative to the bilayer normal. nih.gov While specific XRD crystallographic data for this compound is not readily available in public databases, the technique remains the definitive method for elucidating its solid-state structure. nih.govnih.gov

Performance Enhancement and Applications in Advanced Materials Science

Integration as a Polymer Plasticizer

The primary function of dioctadecyl adipate (B1204190) in materials science is as a polymer plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. The incorporation of dioctadecyl adipate into a polymer matrix, such as PVC, disrupts the rigid polymer chains, allowing them to move more freely against each other. This results in a more pliable and workable material. Adipate plasticizers, in general, are well-regarded for their compatibility with PVC and their ability to impart excellent flexibility, particularly at low temperatures.

A key performance advantage of adipate plasticizers, including by extension this compound, is their ability to significantly enhance the low-temperature flexibility of polymer matrices. xiongxingpvc.compolymeradd.co.th Unplasticized PVC is inherently brittle and becomes even more so at reduced temperatures. The introduction of this compound lowers the glass transition temperature (Tg) of the PVC compound, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This reduction in Tg ensures that the material retains its ductility and resistance to fracture even in cold environments. This property is critical for applications where materials are exposed to varying climatic conditions. Adipate plasticizers like dioctyl adipate (DOA) and diisodecyl adipate (DIDA) are specifically noted for their excellent low-temperature performance. xiongxingpvc.com

Table 1: Representative Low-Temperature Performance of Adipate Plasticizers in PVC

PropertyUnplasticized PVCPVC with General Adipate Plasticizer
Brittleness Temperature (°C)-5 to 5-30 to -60
Torsional Stiffness @ -20°C (MPa)> 1000< 100

The incorporation of this compound has a significant impact on the processability of polymers, particularly on their melt rheological properties. During processing techniques such as extrusion and injection molding, the plasticizer reduces the melt viscosity of the polymer compound. gst-chem.com A lower melt viscosity allows the polymer to flow more easily at lower temperatures and pressures, which can lead to reduced energy consumption and faster production cycles. The melt flow index (MFI), a measure of the ease of flow of a molten polymer, is generally increased with the addition of a plasticizer. mdpi.comiiste.org While specific MFI data for this compound is scarce, studies on similar adipate plasticizers demonstrate a significant increase in the melt flow rate of PVC compounds. mdpi.com

Table 2: Illustrative Effect of Adipate Plasticizers on the Melt Flow Index (MFI) of PVC

PVC FormulationMFI (g/10 min) at 190°C/21.6 kg
Unplasticized PVC< 1
PVC + 40 phr Adipate Plasticizer10 - 20

Note: This table presents representative data for adipate plasticizers to demonstrate the anticipated influence of this compound on PVC melt rheology. Specific data for this compound is not widely published.

For a plasticizer to be effective long-term, it must exhibit good compatibility with the polymer matrix and low migration. Compatibility refers to the ability of the plasticizer to form a stable, homogeneous mixture with the polymer. Adipate esters are generally known for their good compatibility with PVC. polymeradd.co.th However, migration, the process where the plasticizer leaches out of the polymer over time, can lead to a loss of flexibility and potential contamination of surrounding materials. diva-portal.org The rate of migration is influenced by factors such as the molecular weight of the plasticizer, temperature, and the chemical environment. Higher molecular weight plasticizers, such as this compound, are generally expected to have lower volatility and reduced migration rates compared to their lower molecular weight counterparts, contributing to the long-term stability and performance of the final product. polymeradd.co.th

The beneficial properties imparted by this compound make it a valuable component in a variety of flexible PVC formulations.

In the production of flexible PVC films and sheeting, this compound can be used to achieve the desired level of softness and pliability. These materials are utilized in a wide range of applications, including food packaging films, agricultural films, and protective coverings. The excellent low-temperature flexibility imparted by adipate plasticizers is particularly advantageous for applications such as packaging for frozen foods, where the material must remain flexible and not become brittle. xiongxingpvc.com

Table 3: Typical Electrical Properties of Plasticized PVC for Insulation

PropertyValue
Dielectric Strength (kV/mm)15 - 25
Volume Resistivity (Ω·cm)> 10^13
Dielectric Constant @ 1 MHz4 - 8

Note: This table shows typical values for plasticized PVC used in electrical applications and represents the expected performance of formulations containing this compound.

Applications in Polyvinyl Chloride (PVC) Formulations

Flexible Hoses, Tubing, and Coated Fabrics

Adipate esters are well-established as effective plasticizers in the polymer industry, particularly for polyvinyl chloride (PVC). They are known to impart excellent flexibility, especially at low temperatures. While specific data for this compound is not extensively documented in public literature, the performance of similar adipate esters, such as dioctyl adipate (DOA), provides a strong indication of its potential benefits in these applications.

Plasticizers like adipate esters work by embedding themselves between the polymer chains, increasing the intermolecular space and allowing the chains to move more freely. This increased mobility results in a more flexible and less brittle material. The long octadecyl chains of this compound would theoretically provide a significant plasticizing effect.

In the context of flexible hoses and tubing , the incorporation of an adipate plasticizer can lead to products that remain pliable and resistant to cracking even in cold environments. This is a critical characteristic for applications such as automotive fuel lines, garden hoses, and medical tubing.

For coated fabrics , such as those used in upholstery, apparel, and architectural membranes, plasticizers are essential for achieving the desired drape, feel, and durability. The use of adipate esters can enhance the softness and flexibility of the PVC or other polymer coating, making the final product more comfortable and resistant to flex-fatigue. The low volatility of higher molecular weight adipates, like this compound would be, is also advantageous in reducing plasticizer migration and maintaining the material's properties over time.

Performance in Synthetic Rubbers and Resins

In the domain of synthetic rubbers and resins, adipate esters are utilized to modify the material's physical properties and improve processability. They can act as softening agents and processing aids, reducing the viscosity of the rubber compound and facilitating mixing and molding operations.

For synthetic rubbers, such as nitrile butadiene rubber (NBR) and polychloroprene (CR), adipate plasticizers can enhance low-temperature flexibility, a crucial property for seals, gaskets, and other components that must perform in a wide range of temperatures. The addition of these plasticizers can also improve the elongation and tear resistance of the rubber.

In various resin systems, adipate esters can be used to modify the final properties of the cured product. For example, in certain adhesive and sealant formulations, they can increase flexibility and improve adhesion to various substrates.

Application in Thermal Energy Storage (TES) Systems

The growing demand for efficient energy management has spurred research into advanced thermal energy storage (TES) technologies. Phase change materials (PCMs) are a key component of latent heat TES systems, and organic compounds like long-chain esters are promising candidates due to their high latent heat of fusion and chemical stability.

This compound as a Solid-Liquid Phase Change Material (PCM)

This compound is being explored as a solid-liquid phase change material for thermal energy storage. As a PCM, it absorbs and stores a large amount of latent heat at a relatively constant temperature during its phase transition from solid to liquid. This stored energy can then be released when the material solidifies.

Thermal Reliability and Cyclic Performance Evaluation of PCMs

For a PCM to be viable for long-term thermal energy storage, it must exhibit high thermal reliability and stable performance over numerous heating and cooling cycles. The thermal reliability of a PCM is its ability to maintain its thermal properties, such as melting temperature and latent heat of fusion, after repeated phase change cycles.

Degradation of the PCM over time can lead to a decrease in its energy storage capacity and a shift in its phase change temperature, which can negatively impact the performance of the TES system. Research on various organic PCMs has shown that while many exhibit good thermal stability, some can undergo thermal decomposition at elevated temperatures. The long-chain structure of this compound is expected to provide good thermal stability.

The cyclic performance of a PCM is typically evaluated by subjecting it to a large number of melting and freezing cycles and measuring its thermal properties at regular intervals. The results of these tests are crucial for predicting the long-term performance and lifespan of a TES system.

Optimization for Medium-Temperature Thermal Energy Storage Applications

Medium-temperature thermal energy storage, typically in the range of 100 to 250°C, is relevant for applications such as industrial waste heat recovery, solar process heat, and certain types of power generation. The suitability of a PCM for these applications depends primarily on its melting temperature.

The melting point of this compound would need to fall within this range to be considered for such applications. The exact melting point can be influenced by the purity of the compound. For applications requiring different phase change temperatures, this compound could potentially be blended with other PCMs to form eutectic mixtures with tailored melting points.

The table below presents hypothetical thermal properties for this compound as a PCM, based on general characteristics of similar long-chain esters.

Thermal PropertyValue
Melting Temperature (°C)60 - 70
Latent Heat of Fusion (kJ/kg)180 - 220
Thermal Conductivity (W/m·K)~0.2 (Solid), ~0.15 (Liquid)
Density ( kg/m ³)~900 (Solid), ~850 (Liquid)

Specialized Additive Functions in Composite Materials

Beyond its role as a plasticizer, adipate esters are being investigated for more specialized functions in composite materials. These functions can range from improving the manufacturing process to imparting specific properties to the final composite.

Another specialized application is in the enhancement of biodegradability of polymer composites. For example, the incorporation of natural fibers into poly(butylene adipate-co-terephthalate) (PBAT) composites has been shown to accelerate the biodegradation process. While not directly involving this compound, this research highlights the potential for adipate-containing polymers and additives to be used in the development of more environmentally friendly composite materials.

The long aliphatic chains of this compound could also potentially be functionalized to act as a coupling agent between a polymer matrix and a filler, improving the interfacial adhesion and the mechanical properties of the composite. Further research is needed to explore these potential specialized additive functions of this compound in composite materials.

Components in High-Performance Propellant Formulations

There is no available research or documentation to indicate that this compound is used as a component in high-performance propellant formulations. The chemical literature on solid and liquid propellants does not list or evaluate this compound as a binder, plasticizer, or fuel component.

Lubricants and Mold Release Agents in Polymer Processing

This compound is identified in technical literature as a lubricant and processing aid in the manufacturing of polymers. Its function is primarily to reduce friction and improve the flow of polymer melts during extrusion and molding processes.

As an internal lubricant, it can enhance the melt flow characteristics of plastic compounds. By reducing the viscosity of the polymer melt, it allows for lower processing temperatures and pressures, which can lead to energy savings and reduced wear on processing equipment. Its long aliphatic chains are compatible with various polymer matrices, allowing it to be integrated into thermoset compositions fz-juelich.de. In some formulations, distearyl adipate is listed as a potential additive to improve processing and act as a mold-release agent researchgate.net.

In the context of mold release, the compound facilitates the separation of a molded plastic part from the mold surface. This action is critical for maintaining the surface quality of the product, preventing damage, and enabling efficient, high-speed production cycles. Patents mention this compound and its synonym distearyl adipate as a potential component in various formulations, including as a plasticizer or solvent that may be used alongside dedicated mold release agents like zinc stearate fz-juelich.deescholarship.orgresearchgate.net. While its utility is recognized, detailed performance data and comparative studies focusing solely on this compound's efficacy as a primary mold release agent are not extensively detailed in publicly available research.

Contributions to Advanced Analytical Instrumentation

The most well-documented and scientifically significant application of this compound is in the field of analytical instrumentation, specifically as a material for fabricating dispersing elements for X-ray spectroscopy.

Crystal Growth for Ultrasoft X-ray Spectroscopy Dispersing Elements

This compound crystals are highly valued as dispersing elements in wavelength-dispersive X-ray spectroscopy, particularly for the detection of ultrasoft X-rays. This spectral range involves low-energy X-rays from light elements (e.g., Boron, Carbon, Nitrogen, Oxygen), which are difficult to analyze. Standard diffraction crystals, like those made from inorganic materials, often have lattice spacings that are too small to effectively diffract these long-wavelength X-rays according to Bragg's law.

Organic crystals with long-chain molecules, such as this compound, can be grown to have very large lattice spacings (d-spacing). This characteristic makes them ideal for use as analyzer crystals in X-ray spectrometers designed for this energy range. Research has detailed the methods for growing large, high-purity single crystals of this compound, with dimensions suitable for instrumental use (e.g., 30 mm x 20 mm x 0.1 mm) escholarship.org. The growth process requires careful temperature control over an extended period, often several weeks, to achieve the necessary crystalline perfection.

The large d-spacing of this compound allows for the diffraction of wavelengths in the ultralong-wavelength region (down to 8 Kα). Its performance has been well-characterized, and its diffraction properties are documented in crystallographic databases and X-ray data booklets.

Below is a table summarizing the reported crystallographic data for this compound relevant to its application in X-ray spectroscopy.

PropertyValueSource
Compound Name This compound (OAO) fz-juelich.de
Chemical Formula C42H82O4 iucr.org
Application Analyzer crystal for ultrasoft X-ray spectroscopy escholarship.org
2d-spacing 91.77 Å (9.177 nm)
2d-spacing ~92 Å (9.2 nm)
Crystal System Data available in Acta Crystallographica (1964) iucr.org

This application in X-ray spectroscopy underscores the importance of this compound in enabling fundamental scientific analysis and characterization of materials containing light elements.

An in-depth examination of the environmental lifecycle of the chemical compound this compound reveals a complex interplay of physical, chemical, and biological processes. As a large, long-chain aliphatic diester, its structure significantly influences its persistence and degradation pathways in various environmental compartments. While specific research on this compound is limited, a scientific understanding of its environmental fate can be extrapolated from studies on analogous long-chain esters and adipate plasticizers.

Q & A

Q. What are the recommended safety protocols for handling dioctadecyl adipate in laboratory settings?

Due to limited toxicological data, researchers should adopt precautionary measures:

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize skin/eye contact.
  • Work in a well-ventilated fume hood to avoid inhalation risks.
  • Follow first-aid guidelines for chemical exposure (e.g., rinsing eyes/skin with water, avoiding induced vomiting if ingested) .
  • Document all handling procedures, as comprehensive toxicity studies are lacking .

Q. How can researchers characterize the physicochemical properties of this compound?

Key steps include:

  • Structural analysis : Use NMR or FT-IR spectroscopy to confirm ester linkages and alkyl chain configuration. Compare with analogs like diisodecyl adipate (CAS 27178-16-1) for validation .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solubility profiling : Test in polar/non-polar solvents to guide applications in polymer or emulsion systems .

Q. What methodologies are suitable for preliminary toxicity screening?

  • In vitro assays : Use cell cultures (e.g., human dermal fibroblasts) to assess acute cytotoxicity via MTT or LDH assays.
  • Ecotoxicity : Perform Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity, noting that existing ecological data are insufficient .

Advanced Research Questions

Q. How can factorial design optimize synthesis protocols for this compound?

  • Variable selection : Test factors like reaction temperature, catalyst concentration (e.g., sulfuric acid), and molar ratios of adipic acid to octadecanol.
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield and purity.
  • Validation : Compare results with industrial esterification processes for analogous compounds (e.g., dibutyl sebacate) .

Q. What strategies resolve contradictions in degradation data for this compound?

  • Comparative analysis : Use analogs (e.g., diisodecyl adipate) to infer biodegradation pathways via HPLC or GC-MS .
  • Advanced modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential, addressing gaps in ecological data .

Q. How can membrane separation technologies improve this compound purification?

  • Process design : Evaluate nanofiltration or reverse osmosis membranes to separate unreacted alcohols from the ester product.
  • Simulation tools : Use Aspen Plus or similar software to simulate phase behavior and optimize separation efficiency, referencing CRDC subclass RDF2050104 .

Q. What theoretical frameworks guide research on this compound’s environmental impact?

  • Link studies to Green Chemistry Principles : Focus on atom economy and waste reduction during synthesis.
  • Apply Life Cycle Assessment (LCA) : Quantify energy use and emissions across production, use, and disposal phases.
  • Align with EPA’s analog-based risk assessment methodologies for data-poor chemicals .

Methodological Considerations

  • Data gaps : Prioritize endpoints with insufficient data (e.g., reproductive toxicity, carcinogenicity) using tiered testing strategies .
  • Interdisciplinary collaboration : Integrate chemical engineering, toxicology, and environmental science to address complex research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.